N-(3-ISOXAZOLYL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
Overview
Description
N-(3-ISOXAZOLYL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE is a compound that features both isoxazole and pyrazole rings. These heterocyclic structures are known for their significant biological and chemical properties. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ISOXAZOLYL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out under mild conditions, often using bromine for in situ oxidation . Another method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing stable and easy-to-handle reagents like N-isocyanoiminotriphenylphosphorane . The process is designed to be efficient, with broad substrate scope and excellent functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-(3-ISOXAZOLYL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
N-(3-ISOXAZOLYL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-ISOXAZOLYL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to form hydrogen bonds and participate in proton transfer processes, which are crucial for its biological activity . The isoxazole ring contributes to its ability to interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Topramezone: A herbicide with a similar structure, featuring both isoxazole and pyrazole rings.
1H-1,2,3,4-Tetrazole-1-acetamide, N-(5-methyl-3-isoxazolyl)-: Another compound with an isoxazole ring, used in various chemical applications.
Uniqueness
N-(3-ISOXAZOLYL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its specific combination of isoxazole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-8-2-5-14(12-8)6-3-10(15)11-9-4-7-16-13-9/h2,4-5,7H,3,6H2,1H3,(H,11,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFIUPSJNYVGBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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